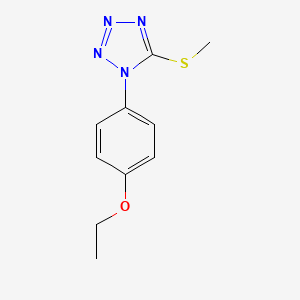![molecular formula C19H23N3 B13680652 1'-benzyl-7-methylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3'-pyrrolidine]](/img/structure/B13680652.png)
1'-benzyl-7-methylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3'-pyrrolidine]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’-Benzyl-7-methylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3’-pyrrolidine] is a complex heterocyclic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. The presence of the 1,8-naphthyridine core in this compound adds to its significance due to its diverse biological activities and photochemical properties .
Vorbereitungsmethoden
The synthesis of 1’-benzyl-7-methylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3’-pyrrolidine] involves several steps:
Multicomponent Reactions (MCRs): These reactions are efficient in generating complex molecular architectures.
Friedländer Approach: This method involves the cyclization of 2-aminopyridine with carbonyl compounds under acidic or basic conditions to form the naphthyridine core.
Hydroamination of Terminal Alkynes: This is followed by Friedländer cyclization to produce the naphthyridine ring system.
Metal-Catalyzed Synthesis: Transition metals like palladium or nickel can catalyze the formation of the naphthyridine core through various coupling reactions.
Industrial production methods often involve scaling up these laboratory procedures, optimizing reaction conditions, and ensuring the purity of the final product.
Analyse Chemischer Reaktionen
1’-Benzyl-7-methylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3’-pyrrolidine] undergoes several types of chemical reactions:
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various substituents onto the naphthyridine core.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Wissenschaftliche Forschungsanwendungen
1’-Benzyl-7-methylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3’-pyrrolidine] has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1’-benzyl-7-methylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3’-pyrrolidine] involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
1’-Benzyl-7-methylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3’-pyrrolidine] can be compared with other naphthyridine derivatives:
1,5-Naphthyridines: These compounds have a different arrangement of nitrogen atoms in the ring system and exhibit distinct biological activities.
1,6-Naphthyridines: Known for their anticancer properties, these compounds differ in their synthetic routes and applications.
1,8-Naphthyridines: Similar to the compound , these derivatives have diverse applications in medicinal chemistry and materials science.
The uniqueness of 1’-benzyl-7-methylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3’-pyrrolidine] lies in its spiro linkage and the specific biological activities it exhibits.
Eigenschaften
Molekularformel |
C19H23N3 |
|---|---|
Molekulargewicht |
293.4 g/mol |
IUPAC-Name |
1'-benzyl-7-methylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3'-pyrrolidine] |
InChI |
InChI=1S/C19H23N3/c1-15-7-8-17-9-10-19(21-18(17)20-15)11-12-22(14-19)13-16-5-3-2-4-6-16/h2-8H,9-14H2,1H3,(H,20,21) |
InChI-Schlüssel |
LPLONXFXKHJZMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(CCC3(N2)CCN(C3)CC4=CC=CC=C4)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-{[2-(Tetrahydro-2H-pyran-2-yloxy)ethyl]oxy}aniline](/img/structure/B13680610.png)
![Thieno[2,3-d]pyrimidin-6-ylmethanol](/img/structure/B13680616.png)

![5,6-Dimethoxy-3-methylbenzo[c]isoxazole](/img/structure/B13680627.png)


![[Ir(ppy)2(bpy)]PF6](/img/structure/B13680642.png)


![2-(3,4-Dichlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13680660.png)
